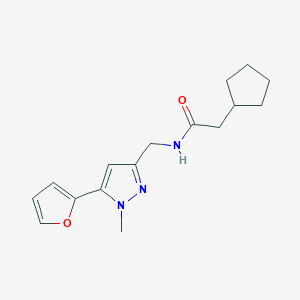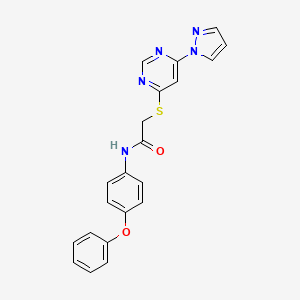
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide, also known as PP2, is a potent and selective inhibitor of Src family kinases (SFKs). SFKs are a family of non-receptor tyrosine kinases that play important roles in cell signaling, cell proliferation, and cell survival. PP2 has been widely used as a tool compound to study the functions of SFKs in various biological processes.
作用機序
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide inhibits SFKs by binding to the ATP-binding site of the kinase domain. SFKs are activated by phosphorylation of a tyrosine residue in the activation loop of the kinase domain. This compound prevents this phosphorylation by binding to the ATP-binding site and blocking access to ATP. This prevents the kinase from becoming active and phosphorylating downstream targets.
Biochemical and Physiological Effects:
This compound has been shown to inhibit SFKs in a variety of cell types, including cancer cells, immune cells, and neuronal cells. SFKs play important roles in cell adhesion, migration, proliferation, and survival. Inhibition of SFKs by this compound has been shown to reduce cancer cell migration and invasion, immune cell activation, and neuronal cell differentiation.
実験室実験の利点と制限
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide has several advantages as a tool compound for studying SFKs. It is a potent and selective inhibitor of SFKs, which allows for specific targeting of these kinases in cell-based assays. This compound is also cell-permeable, which allows for easy delivery to cells in culture. However, this compound has some limitations as a tool compound. It has a relatively short half-life, which requires frequent dosing in cell-based assays. This compound also has off-target effects on other kinases, which may complicate interpretation of results.
将来の方向性
There are several future directions for research on 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide and SFKs. One area of interest is the development of more potent and selective SFK inhibitors. Another area of interest is the identification of downstream targets of SFKs that mediate their effects on cell adhesion, migration, proliferation, and survival. Understanding these downstream targets could lead to the development of novel therapeutics for cancer and other diseases. Finally, there is interest in exploring the role of SFKs in other biological processes, such as inflammation and wound healing.
合成法
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide can be synthesized by a multi-step reaction starting from 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine. The first step involves the reaction of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine with potassium thioacetate to form 2-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thioacetate. The second step involves the reaction of 2-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thioacetate with 4-phenoxyphenylboronic acid in the presence of a palladium catalyst to form this compound.
科学的研究の応用
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide has been widely used as a tool compound to study the functions of SFKs in various biological processes. SFKs have been implicated in a wide range of cellular processes, including cell adhesion, migration, proliferation, and survival. This compound has been shown to inhibit SFKs in a variety of cell types, including cancer cells, immune cells, and neuronal cells. This compound has been used to study the role of SFKs in cancer cell migration and invasion, immune cell activation, and neuronal cell differentiation.
特性
IUPAC Name |
N-(4-phenoxyphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S/c27-20(14-29-21-13-19(22-15-23-21)26-12-4-11-24-26)25-16-7-9-18(10-8-16)28-17-5-2-1-3-6-17/h1-13,15H,14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIRZSZFSDKIQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NC=NC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2534518.png)
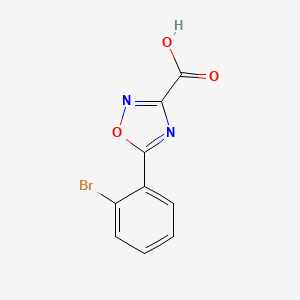


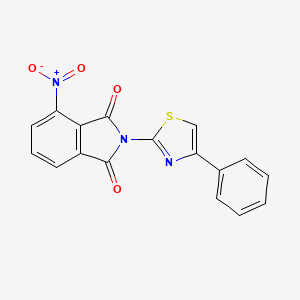
![2-(benzyloxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2534531.png)
![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2534532.png)
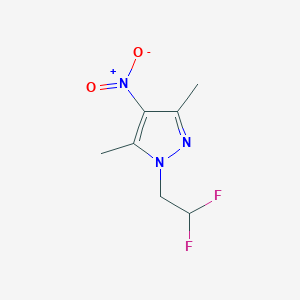
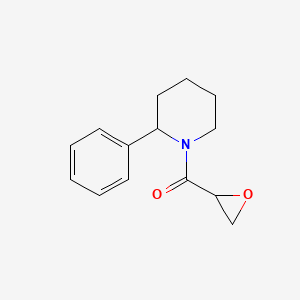
![3-(3,4-dimethylphenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2534537.png)
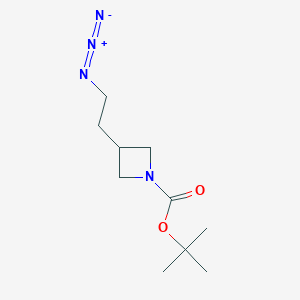
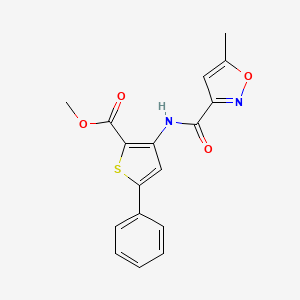
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2534540.png)
